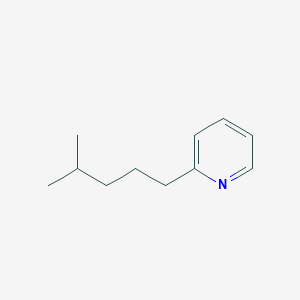
2-(4-Methylpentyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Cognitive Enhancement and Anxiolytic Activity
- A study on 2-Methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine, a 3-pyridyl ether class of nicotinic acetylcholine receptor ligands, demonstrated positive effects in models of cognitive enhancement and anxiolytic activity. This compound showed a reduced propensity to activate peripheral ganglionic type receptors, making it an attractive candidate for the treatment of cognitive disorders (Lin et al., 1997).
Metabotropic Glutamate Receptor Antagonist
- A study on 2-Methyl-6-(phenylethynyl)pyridine, a potent mGlu5 receptor antagonist, addressed its limitations as a therapeutic agent, such as off-target activity and poor aqueous solubility. Compound 9, derived from this study, showed enhanced potency in an anxiety model, highlighting its potential therapeutic application (Cosford et al., 2003).
Chemical Reactions with Dichloromethane
- Research on the reaction of dichloromethane with pyridine derivatives under ambient conditions revealed that dichloromethane reacts with pyridine to form methylenebispyridinium dichloride compounds. This understanding is crucial for applications where dichloromethane and pyridine derivatives are used together (Rudine et al., 2010).
Catalytic Methylation of Pyridines
- A study explored the catalytic methylation of pyridines using temporary dearomatisation. This innovative method uses methanol and formaldehyde as key reagents, providing insights into aromatic and non-aromatic compound interactions, crucial for drug discovery and organic chemistry (Grozavu et al., 2020).
Plant Growth Research
- Pyridine structures, including 4-pyridines, are used in physiological research as growth retardants. They offer insights into the regulation of terpenoid metabolism, cell division, and senescence, beneficial for agriculture and horticulture (Grossmann, 1990).
Optical and Magnetic Properties
- The use of 2-(hydroxymethyl)pyridine in 4f metal chemistry led to the discovery of Ln(III)(9) clusters with unique optical and magnetic properties, such as photoluminescence and single-molecule magnetism behavior. This research has implications for materials science and nanotechnology (Alexandropoulos et al., 2011).
Coordination Chemistry
- Derivatives of pyridine, such as 2,6-bis(pyrazolyl)pyridines, have been investigated for their complex chemistry, including applications in biological sensing and iron complexes exhibiting thermal and photochemical spin-state transitions (Halcrow, 2005).
Synthesis of Novel Pyridine-Based Derivatives
- A study on the Suzuki cross-coupling reaction synthesized novel pyridine derivatives, highlighting their potential as chiral dopants for liquid crystals and their biological activities, such as anti-thrombolytic and biofilm inhibition activities (Ahmad et al., 2017).
Eigenschaften
IUPAC Name |
2-(4-methylpentyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-10(2)6-5-8-11-7-3-4-9-12-11/h3-4,7,9-10H,5-6,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPLEGJBMJPCPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC1=CC=CC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylpentyl)pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


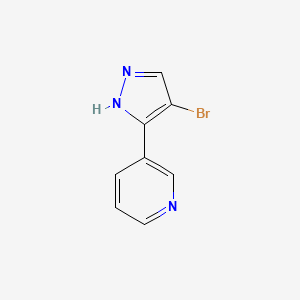
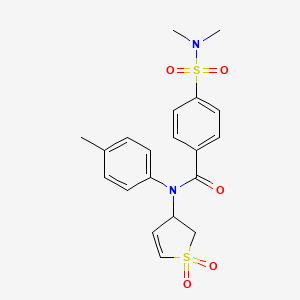
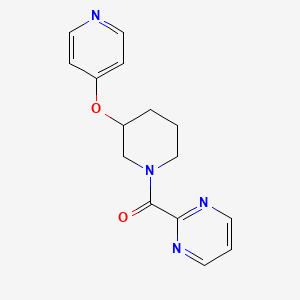
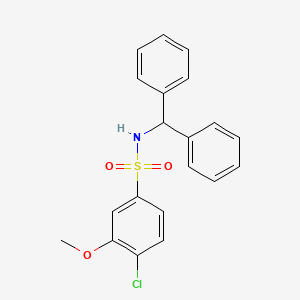
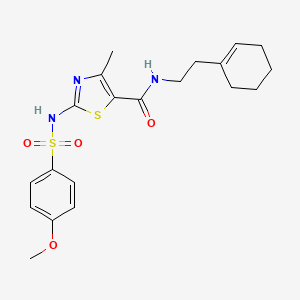
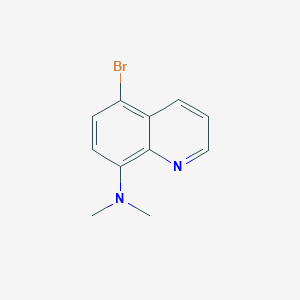
![2-[(4-chlorophenyl)sulfanyl]-2-methylpropanal O-(4-nitrobenzyl)oxime](/img/structure/B2413446.png)
![N-(3,5-dichlorophenyl)-2-[(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)thio]acetamide](/img/structure/B2413449.png)
![1-[2-(Difluoromethoxy)phenyl]pyrrolidin-3-amine](/img/structure/B2413450.png)
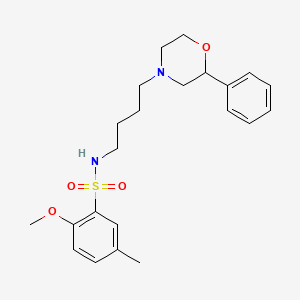
![(E)-2-(4-chlorophenyl)-N-[[2-[(4-ethylpiperazin-1-yl)methyl]phenyl]methyl]ethenesulfonamide](/img/structure/B2413455.png)
![2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2413456.png)
![3-Cyclohexyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylurea](/img/structure/B2413457.png)